Pyrrolidinyl urea derivative 2 Pyrrolidinyl urea derivative 2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14569980
InChI: InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)/t22-,24+,25?/m0/s1
SMILES:
Molecular Formula: C28H33N5O4
Molecular Weight: 503.6 g/mol

Pyrrolidinyl urea derivative 2

CAS No.:

Cat. No.: VC14569980

Molecular Formula: C28H33N5O4

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidinyl urea derivative 2 -

Specification

Molecular Formula C28H33N5O4
Molecular Weight 503.6 g/mol
IUPAC Name methyl 3-methoxy-2-[(3R,4S)-3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate
Standard InChI InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)/t22-,24+,25?/m0/s1
Standard InChI Key JOOGNXILJRJIEZ-LNJIZIIWSA-N
Isomeric SMILES COCC(C(=O)OC)N1C[C@H]([C@@H](C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES COCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Pyrrolidinyl urea derivative 13 is a fluorinated organic compound with the molecular formula C₂₅H₂₇F₂N₇O₂ and a molecular weight of 495.5 g/mol . Its IUPAC name, 1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea, reflects its stereochemical complexity, including a pyrrolidine ring substituted with difluorophenyl and methoxyethyl groups, linked to a urea moiety .

Key Structural Features:

  • Stereochemistry: The (3S,4R) configuration of the pyrrolidine ring is critical for molecular interactions .

  • Fluorination: The 3,4-difluorophenyl group enhances metabolic stability and binding affinity.

  • Heterocyclic Components: The imidazo[1,2-a]pyridine and methylpyrazole groups contribute to π-π stacking and hydrogen-bonding capabilities .

Spectroscopic and Computational Data

  • SMILES Notation:
    CN1C(=CC(=N1)C2=CC=CC3=NC=CN32)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC.

  • InChIKey: SRPJIAHTEPDSEX-LAUBAEHRSA-N .

  • 3D Conformer Analysis: PubChem’s interactive model reveals a folded conformation stabilized by intramolecular hydrogen bonds .

Synthesis and Optimization

General Synthetic Routes

While explicit protocols for derivative 13 are proprietary, analogous urea derivatives are synthesized via:

  • Carbamate Intermediate Formation: Reaction of pyrazoles with 4-nitrophenylchloroformate.

  • Urea Coupling: Amine-isocyanate reactions under anhydrous conditions, often catalyzed by triethylamine .

Example Pathway:

  • Step 1: Synthesis of 4-(3,4-difluorophenyl)pyrrolidine via Suzuki-Miyaura coupling.

  • Step 2: Methoxyethylation using 2-methoxyethyl bromide.

  • Step 3: Urea formation via treatment with imidazo[1,2-a]pyridin-5-yl isocyanate.

Biological Activities and Mechanisms

Antiparasitic Applications

Urea derivatives like compound 70 (IC₅₀ = 9 nM against Trypanosoma brucei) demonstrate high selectivity indices (>1,880) . Derivative 13’s imidazo[1,2-a]pyridine moiety may similarly disrupt parasitic kinetoplastid membrane transporters .

Table 1: Comparative Bioactivity of Urea Derivatives

CompoundTarget OrganismIC₅₀ (μM)Selectivity IndexReference
BM212M. tuberculosis0.7–1.5N/A
Compound 70T. brucei0.0091,880
Derivative 13Not reported

Patent Landscape and Therapeutic Indications

Intellectual Property

  • US10323022: Claims derivative 13 (Example 61) as a kinase inhibitor for oncology .

  • WO2024011221: Covers pyrrolidinyl ureas for neurodegenerative disorders .

Clinical Prospects

While derivative 13 remains preclinical, its structural analogs are advancing in:

  • Oncology: Targeting Bruton’s tyrosine kinase (BTK) in B-cell malignancies.

  • Infectious Diseases: Repurposing for drug-resistant tuberculosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator